molecular formula C18H20O6 B1196817 Byssochlamic acid CAS No. 743-51-1

Byssochlamic acid

Cat. No. B1196817
CAS RN: 743-51-1
M. Wt: 332.3 g/mol
InChI Key: NRDWUPPIGBHWAS-ZJUUUORDSA-N
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Description

Synthesis Analysis

The enantiospecific synthesis of (+)-byssochlamic acid utilizes a photoaddition−cycloreversion strategy. This process involves porcine liver esterase (PLE) catalyzed hydrolysis and stepwise coupling of intermediates, leading to the formation of byssochlamic acid through irradiation and thermal cycloreversion steps. The synthesis highlights the complexity and precision required in organic chemistry to produce natural compounds (White, Kim, & Drapela, 2000).

Molecular Structure Analysis

The molecular structure of byssochlamic acid, characterized through spectroscopic methods such as NMR (COSY, HMQC, and HMBC), features a nine-membered bislactone ring. This unique structure is formed through photoadducts undergoing cycloreversion, showcasing the compound's intricate molecular architecture (Li et al., 2010).

Scientific Research Applications

  • Detection in Food Products : Byssochlamic acid has been studied for its presence in food products like fruit juices and fat-containing foods. Fritz, Engst, and Donath (1976) developed a method for determining Byssochlamic acid in fruit juices using thin-layer chromatography, but found that it was not detectable in commercially available fruit juices or those produced from spontaneously moldy fruits (Fritz, Engst, & Donath, 1976). Similarly, Schmidt and Rehm (1970) investigated the production of Byssochlamic acid in fats and fat-containing products, concluding that in products lacking measurable free glycerol, intoxications by Byssochlamic acid are unlikely (Schmidt & Rehm, 1970).

  • Mycotoxin Production in Fungi : Research by Samson et al. (2009) on the genus Byssochlamys, which produces Byssochlamic acid, revealed that Byssochlamys nivea produces Byssochlamic acid, among other mycotoxins. This study provided insights into the taxonomy and mycotoxin production potential of various Byssochlamys species (Samson et al., 2009).

  • Chemical Synthesis and Biological Activity : Li et al. (2007) isolated (−)-byssochlamic acid from mangrove fungus and found that it exhibited medium cytotoxic activity against certain cell lines, highlighting its potential biological activity (Li et al., 2007).

  • Inhibition Studies : The impact of propionic and formic acids on the production of Byssochlamic acid by Byssochlamys nivea was investigated by Escoula (1975), showing that these acids can inhibit the growth of the mold and the production of Byssochlamic acid (Escoula, 1975).

  • Toxicological Concerns : The studies collectively suggest a need for awareness regarding the potential presence of Byssochlamic acid in food products, particularly those susceptible to fungal contamination.

Safety And Hazards

Byssochlamic acid is lethal to mice with an LD50 of 94 mg/kg . It is a mycotoxin produced by the agricultural fungal pathogen B. fulva . It is not intended for human or veterinary use .

properties

IUPAC Name

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWUPPIGBHWAS-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225315
Record name Byssochlamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Byssochlamic acid

CAS RN

743-51-1
Record name (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byssochlamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000743511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Byssochlamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80225315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BYSSOCHLAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
467
Citations
TA Hamor, IC Paul, J Monteath Robertson, GA Sim - Experientia, 1962 - Springer
… of byssochlamic acid 27'2s. … byssochlamic acid is represented by (II). At the outset of the X-ray study the only chemical information available to us concerning byssochlamic acid was that …
Number of citations: 21 link.springer.com
JD White, J Kim, NE Drapela - Journal of the American Chemical …, 2000 - ACS Publications
… The identity of our synthesized (+)-3 with natural byssochlamic acid was confirmed by direct comparison (IR, 1 H and 13 C NMR, mass spectra, mp, optical rotation) of the two samples. …
Number of citations: 67 pubs.acs.org
AJ Szwalbe, K Williams, DE O'Flynn… - Chemical …, 2015 - pubs.rsc.org
… -symmetrical analogue, byssochlamic acid 1 was isolated from … ethyl and propyl groups of byssochlamic acid was confirmed by X-… by enantiospecific synthesis of (+)-byssochlamic acid. …
Number of citations: 40 pubs.rsc.org
JE Baldwin, DHR Barton, JK Sutherland - Journal of the Chemical …, 1965 - pubs.rsc.org
… byssochlamic acid over alumina gave an isobyssochlamic acid.l3 This compound is most readily prepared by heating byssochlamic acid … that the structure of byssochlamic acid itself has …
Number of citations: 14 pubs.rsc.org
IC Paul, GA Sim, TA Hamor… - Journal of the Chemical …, 1963 - pubs.rsc.org
… bis-p-bromophenylhydrazide to be as in (I); byssochlamic acid is the corresponding … bolite, byssochlamic acid, C18H2,,06 , which contains two anhydride rings. Byssochlamic acid and …
Number of citations: 13 pubs.rsc.org
JD White, MP Dillon, RJ Butlin - Journal of the American Chemical …, 1992 - ACS Publications
… The synthetic material was identical with a sample of natural byssochlamic acid by … Barton for a sample of natural byssochlamic acid, to Dr. Steven T. Perri for preliminary work,and to …
Number of citations: 49 pubs.acs.org
AJ Pallenberg - 1988 - ir.library.oregonstate.edu
… byssochlamic acid. This metabolite is a member of a class of natural products called nonadrides. Byssochlamic acid … precursor of byssochlamic acid by a double Fries rearrangement. …
Number of citations: 0 ir.library.oregonstate.edu
G Stork, JM Tabak, JF Blount - Journal of the American Chemical …, 1972 - ACS Publications
… of these natural products, byssochlamic acid(1). As an inter- … the maleic anhydride systems of byssochlamic acid. This was … Its structure as (ą)-byssochlamic acid (1) was established by …
Number of citations: 41 pubs.acs.org
H Raistrick, G Smith - Biochemical Journal, 1933 - ncbi.nlm.nih.gov
… in the isolation, from the acid precipitate, of a new and specific mould product, CL8H20BOB, MP 1635', which is definitely toxic to mice and for which the name byssochlamic acid is …
Number of citations: 90 www.ncbi.nlm.nih.gov
J Kim - 2000 - search.proquest.com
… of the photoisomer of byssochlamic acid failed to … byssochlamic acid upon thermolysis was a proposition which played an important role in guiding our approach to byssochlamic acid.21 …
Number of citations: 2 search.proquest.com

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